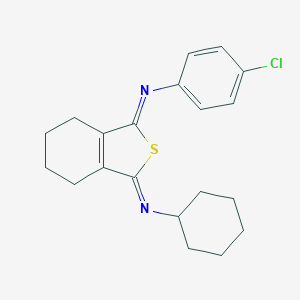
N-(4-chlorophenyl)-N-(3-(cyclohexylimino)-4,5,6,7-tetrahydro-2-benzothien-1(3H)-ylidene)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorophenyl)-N’-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N’-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine typically involves the condensation of 4-chlorophenylamine with cyclohexylamine and a thiophene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chlorophenyl)-N’-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum complexes
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-(4-Chlorophenyl)-N’-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties .
Mecanismo De Acción
The mechanism of action of N-(4-Chlorophenyl)-N’-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Chlorophenyl)-N’-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine
- N-(4-Chlorophenyl)-N’-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diamine
Uniqueness
N-(4-Chlorophenyl)-N’-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and medicinal chemistry .
Propiedades
Fórmula molecular |
C20H23ClN2S |
|---|---|
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
1-N-(4-chlorophenyl)-3-N-cyclohexyl-4,5,6,7-tetrahydro-2-benzothiophene-1,3-diimine |
InChI |
InChI=1S/C20H23ClN2S/c21-14-10-12-16(13-11-14)23-20-18-9-5-4-8-17(18)19(24-20)22-15-6-2-1-3-7-15/h10-13,15H,1-9H2 |
Clave InChI |
WWYWMPODXQMGND-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N=C2C3=C(CCCC3)C(=NC4=CC=C(C=C4)Cl)S2 |
SMILES canónico |
C1CCC(CC1)N=C2C3=C(CCCC3)C(=NC4=CC=C(C=C4)Cl)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















